REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.OO.C([O-])([O-])=[O:15].[Na+].[Na+]>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:5]=[CH:4][N+:3]=1[O-:15] |f:2.3.4|
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Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
12 mL
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Type
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solvent
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 50° C. over a weekend
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
The reaction mixture was poured into ice-cold H2O
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Type
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STIRRING
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Details
|
with stirring
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=[N+](C=CC(=C1)C(F)(F)F)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |